1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one

Description

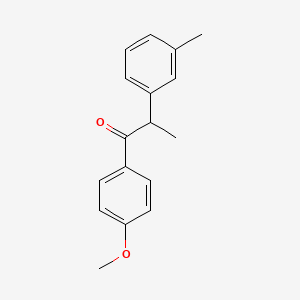

1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one is a synthetic cathinone derivative characterized by a propan-1-one backbone substituted with a 4-methoxyphenyl group at position 1 and a 3-methylphenyl group at position 2.

Properties

CAS No. |

921929-34-2 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2-(3-methylphenyl)propan-1-one |

InChI |

InChI=1S/C17H18O2/c1-12-5-4-6-15(11-12)13(2)17(18)14-7-9-16(19-3)10-8-14/h4-11,13H,1-3H3 |

InChI Key |

AZZVNLNFWSLZQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)C(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydroboration

This method involves asymmetric hydroboration followed by amination of l-methoxy-4-vinyl-benzene with a rhodium complex. This approach can yield high optical purity of the final product:

- Steps:

- Hydroboration of l-methoxy-4-vinyl-benzene.

- Amination with a rhodium catalyst to form (S)-(-)-l-(4-methoxyphenyl)ethylamine.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one serves as a versatile intermediate for synthesizing various heterocyclic compounds. Its reactivity allows for the formation of more complex structures through further functionalization .

Chalcones exhibit a broad spectrum of biological activities. Research indicates that this compound possesses:

- Anti-inflammatory Properties: The compound has been studied for its ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity: It shows efficacy against various bacterial strains, suggesting potential use in developing antimicrobial agents.

- Anticancer Effects: Preliminary studies indicate that this chalcone can induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic .

Medicine

In the medical field, derivatives of this compound are explored for their therapeutic potential. Research focuses on their ability to modulate biological targets such as kinases and transcription factors involved in disease pathways. For instance, studies have demonstrated that certain chalcone derivatives can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .

Industrial Applications

The compound also finds industrial applications in the development of dyes and pigments due to its structural properties that enhance stability and colorfastness. Its unique electronic properties make it suitable for use in polymers and other materials .

Case Studies

Several case studies have highlighted the applications of this compound:

- Anticancer Research: A study demonstrated that derivatives of this chalcone could effectively inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms .

- Antimicrobial Studies: Research indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

- Neuroprotective Effects: Investigations into the neuroprotective properties of chalcone derivatives revealed their ability to inhibit MAO-B activity, providing insights into their use for treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent patterns on the phenyl rings and the nature of the alkylamino group. Key examples include:

Physicochemical and Spectral Comparisons

- Melting Points: this compound: Not explicitly reported in evidence, but analogues with solid states (e.g., 5h in ) show melting points between 80–119°C, suggesting similar crystallinity . 3-MMC: Typically oily or low-melting due to simpler substituents .

- Spectroscopy: NMR: The methoxy group in the target compound generates a distinct singlet at ~3.8 ppm (¹H) and 55 ppm (¹³C). In contrast, chlorophenyl analogues show downfield shifts for aromatic protons . Mass Spectrometry: Key fragments include m/z 160.0757 (C10H10NO⁺) for methoxy-containing compounds, whereas methylamino derivatives (e.g., 3-MMC) exhibit prominent m/z 58.0651 (C3H8N⁺) .

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxyphenyl)-2-(3-methylphenyl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, analogous propanone derivatives are synthesized by reacting substituted acetophenones with aryl aldehydes under basic or acidic conditions. Optimization involves:

- Catalyst selection : Use NaOH or HCl for condensation efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Purification : Flash column chromatography (cyclohexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths, angles, and packing motifs. Hydrogen bonding networks (e.g., C=O···H interactions) are analyzed using graph-set notation .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for derivatives with methyl/methoxy substituents?

Methodological Answer:

- Disorder in substituents : Methyl or methoxy groups may exhibit positional disorder. Use SHELXL’s PART and SUMP instructions to model partial occupancies .

- Twinned crystals : Implement twin refinement (TWIN/BASF commands in SHELXL) for non-merohedral twinning .

- Weak diffraction : High-resolution synchrotron data (λ < 1 Å) improves electron density maps for bulky substituents .

Q. How can regioselectivity in hydride abstraction or proton transfer during fragmentation be predicted?

Methodological Answer:

- Mass spectrometry : Collision-induced dissociation (CID) experiments reveal preferential cleavage sites. For example, methyl substituents on aryl rings stabilize carbocation intermediates, directing fragmentation pathways .

- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in gas-phase ion/molecule reactions .

Q. How should researchers address contradictions in synthetic yield data for structurally similar analogs?

Methodological Answer:

- Statistical analysis : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading) affecting yields .

- Control experiments : Compare reaction outcomes with/without protecting groups (e.g., methoxy vs. hydroxyl substituents) to identify steric/electronic influences .

- Reproducibility checks : Validate results across multiple batches and instruments to rule out equipment-specific artifacts .

Q. What strategies mitigate intermolecular hydrogen bonding interference in physical property studies?

Methodological Answer:

- Solvent selection : Use low-polarity solvents (e.g., cyclohexane) to minimize solvent-solute hydrogen bonding .

- Temperature-dependent studies : Monitor melting points or solubility changes to distinguish intrinsic vs. interaction-dependent properties .

- Co-crystallization : Introduce hydrogen-bond acceptors/donors (e.g., pyridine derivatives) to competitively disrupt undesired interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.